molecular formula C8H7ClFNO2 B14008892 Methyl 3-amino-2-chloro-5-fluorobenzoate

Methyl 3-amino-2-chloro-5-fluorobenzoate

Cat. No.: B14008892
M. Wt: 203.60 g/mol
InChI Key: UIXNALPGFVLCDF-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-chloro-5-fluorobenzoate: is an organic compound with the molecular formula C8H7ClFNO2 It is a derivative of benzoic acid, characterized by the presence of amino, chloro, and fluoro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-2-chloro-5-fluorobenzoate typically involves the esterification of 3-amino-2-chloro-5-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from commercially available precursors. The process includes nitration, reduction, halogenation, and esterification steps, each optimized for high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Methyl 3-amino-2-chloro-5-fluorobenzoate can undergo nucleophilic substitution reactions, where the chloro or fluoro groups are replaced by other nucleophiles.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine, depending on the reagents and conditions used.

    Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products:

    Substitution Products: Depending on the nucleophile, products may include derivatives with different functional groups replacing the chloro or fluoro substituents.

    Oxidation Products: Nitro derivatives.

    Reduction Products: Amine derivatives.

    Hydrolysis Products: 3-amino-2-chloro-5-fluorobenzoic acid and methanol.

Scientific Research Applications

Chemistry: Methyl 3-amino-2-chloro-5-fluorobenzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique substituents make it a valuable building block for creating complex molecules.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to bioactive molecules. It may be used in the development of drugs targeting specific enzymes or receptors due to its ability to interact with biological macromolecules.

Industry: The compound is used in the production of specialty chemicals and materials. Its derivatives may find applications in the manufacture of dyes, pigments, and polymers.

Mechanism of Action

The mechanism by which Methyl 3-amino-2-chloro-5-fluorobenzoate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of amino, chloro, and fluoro groups can influence its binding affinity and specificity, making it a versatile compound for drug design.

Comparison with Similar Compounds

  • Methyl 2-amino-3-chloro-5-fluorobenzoate
  • Methyl 3-amino-2-fluorobenzoate
  • Methyl 5-amino-3-chloro-2-fluorobenzoate

Uniqueness: Methyl 3-amino-2-chloro-5-fluorobenzoate is unique due to the specific positioning of its substituents on the benzene ring. This arrangement can significantly impact its chemical reactivity and biological activity compared to similar compounds. For instance, the presence of the chloro group at the 2-position and the fluoro group at the 5-position can influence its electronic properties and steric interactions, making it distinct in its applications and effects.

Properties

Molecular Formula

C8H7ClFNO2

Molecular Weight

203.60 g/mol

IUPAC Name

methyl 3-amino-2-chloro-5-fluorobenzoate

InChI

InChI=1S/C8H7ClFNO2/c1-13-8(12)5-2-4(10)3-6(11)7(5)9/h2-3H,11H2,1H3

InChI Key

UIXNALPGFVLCDF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)F)N)Cl

Origin of Product

United States

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